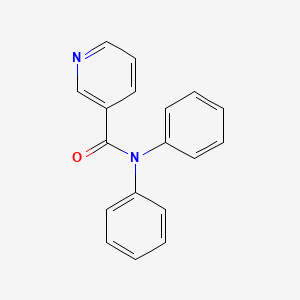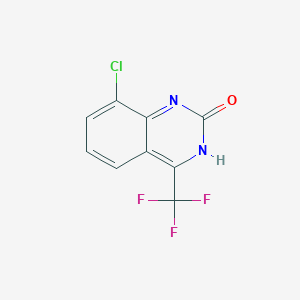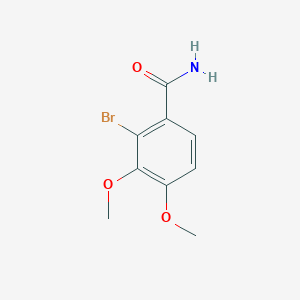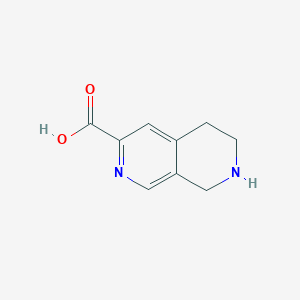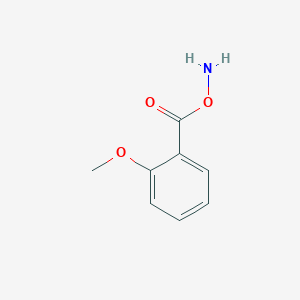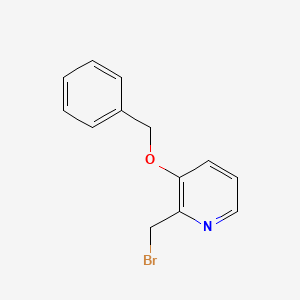
(E)-N'-Hydroxy-5-phenylisoxazole-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide is a chemical compound with a unique structure that includes an isoxazole ring, a phenyl group, and a carboximidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide typically involves the reaction of 5-phenylisoxazole-3-carboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for (E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
(E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylisoxazole-3-carboxylic acid: A precursor in the synthesis of (E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide.
Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
(E)-N’-Hydroxy-5-phenylisoxazole-3-carboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H9N3O2 |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
N'-hydroxy-5-phenyl-1,2-oxazole-3-carboximidamide |
InChI |
InChI=1S/C10H9N3O2/c11-10(12-14)8-6-9(15-13-8)7-4-2-1-3-5-7/h1-6,14H,(H2,11,12) |
Clave InChI |
MRKBGQGYHUNJAR-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC(=NO2)/C(=N\O)/N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NO2)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4,4'-Bipyridin]-2-ylmethanol](/img/structure/B15250257.png)
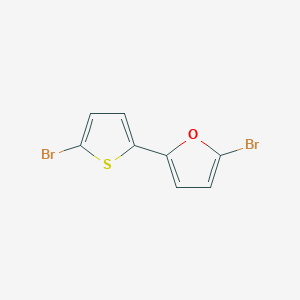
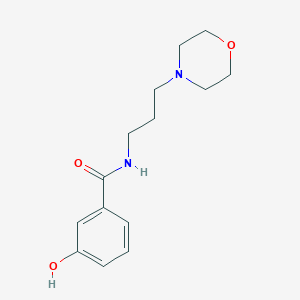

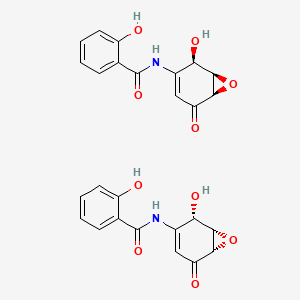
![Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate](/img/structure/B15250296.png)
